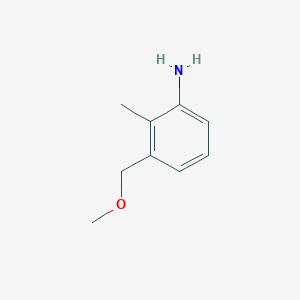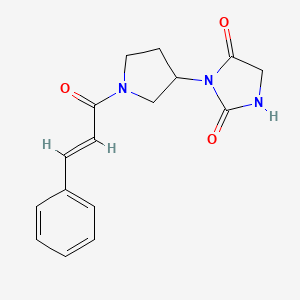
(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a cinnamoyl group attached to a pyrrolidine ring, and an imidazolidine-2,4-dione moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione typically involves a multi-step process:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cinnamoyl Group: The cinnamoyl group is introduced via a condensation reaction between cinnamic acid or its derivatives and the pyrrolidine ring. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Formation of the Imidazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate product to form the imidazolidine-2,4-dione ring. This can be achieved through the reaction of the intermediate with urea or its derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions: (E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is used as a tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: It is investigated for its potential use in various industrial processes, including catalysis and the synthesis of fine chemicals.
作用机制
The mechanism of action of (E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as the inflammatory response, cell proliferation, and apoptosis, contributing to its pharmacological effects.
相似化合物的比较
(E)-3-(1-cinnamoylpyrrolidin-3-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
This compound Derivatives: These compounds have similar structures but differ in the substituents on the pyrrolidine or imidazolidine rings, leading to variations in their properties and applications.
Cinnamoyl Pyrrolidine Compounds: These compounds contain the cinnamoyl group attached to a pyrrolidine ring but lack the imidazolidine-2,4-dione moiety, resulting in different chemical and biological properties.
Imidazolidine-2,4-dione Compounds: These compounds contain the imidazolidine-2,4-dione moiety but lack the cinnamoyl pyrrolidine structure, leading to distinct properties and applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities.
属性
IUPAC Name |
3-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-14(7-6-12-4-2-1-3-5-12)18-9-8-13(11-18)19-15(21)10-17-16(19)22/h1-7,13H,8-11H2,(H,17,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHAYVMAMVTAHJ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
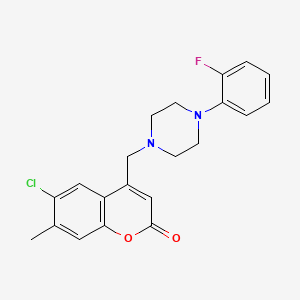
![2-(2-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2904929.png)

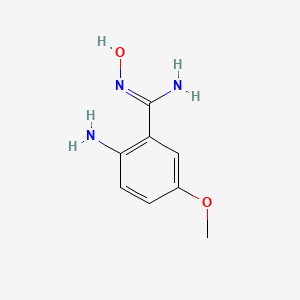
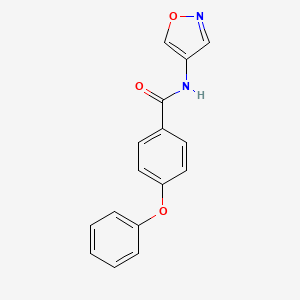
![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone oxime](/img/structure/B2904937.png)
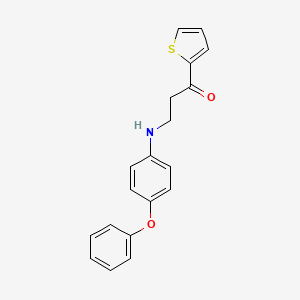
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2904939.png)

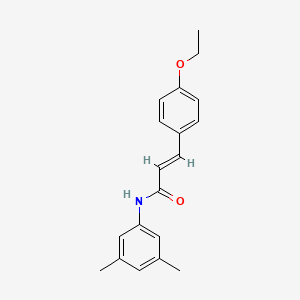
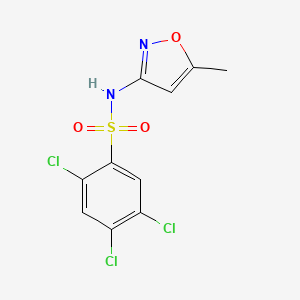
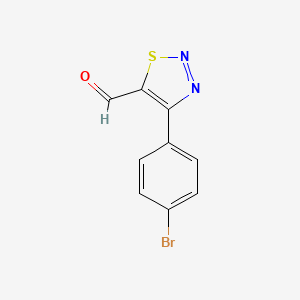
![1-ethyl-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2904947.png)
